Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate
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Description
Chemical Reactions Analysis
Esters, including this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications
Organic Synthesis Applications
One of the primary scientific research applications of compounds with cyclopropyl groups and ethyl acetate derivatives involves organic synthesis, where they are utilized in the creation of complex molecular structures. For example, in the synthesis of bromophenol derivatives with cyclopropyl moiety, the ring-opening of cyclopropane was observed, leading to the formation of new esters, alcohols, and acids. These compounds have shown effectiveness as inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Enzyme Inhibition Studies
The cyclopropyl and ethyl acetate components are involved in the study of enzyme activities and inhibition, offering insights into potential therapeutic applications. For instance, the oxidative polymerization of para-functionalized phenol derivatives in the presence of cyclodextrin, catalyzed by horseradish peroxidase, demonstrates the role of these compounds in enzymatic reactions, leading to oligomerization and potential applications in polymer chemistry (Pang et al., 2003).
Plant Biology and Stress Response
In plant biology, compounds structurally related to Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate are used to study stress responses and growth regulation. For example, the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as a precursor to ethylene, a crucial hormone in plant growth and stress response, highlights the importance of related compounds in understanding plant biology. ACC's synthesis, conjugation, deamination, and transport within plants are areas of active research, contributing to our understanding of plant growth regulation and response to environmental stresses (Vanderstraeten & Van Der Straeten, 2017).
Properties
IUPAC Name |
ethyl 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-cyclopropylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-22-15(21)11-19(13-6-7-13)10-14(20)18-16(12-17)8-4-3-5-9-16/h13H,2-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNCLLISAFZELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)NC1(CCCCC1)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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